molecular formula C20H14ClFN4O2S B12199881 N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B12199881
M. Wt: 428.9 g/mol
InChI Key: MWYGMMBESBQGJW-UHFFFAOYSA-N
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Description

N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a benzothiazole core, which is known for its biological activity, and is further functionalized with a pyrrole ring and a substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-bromoacetate to form an intermediate, which is then cyclized with 2-aminobenzothiazole under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C20H14ClFN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C20H14ClFN4O2S/c21-14-10-13(4-5-15(14)22)24-18(27)11-23-19(28)12-3-6-16-17(9-12)29-20(25-16)26-7-1-2-8-26/h1-10H,11H2,(H,23,28)(H,24,27)

InChI Key

MWYGMMBESBQGJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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